N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide is a chemical compound known for its unique structure and properties It is a derivative of succinohydrazide, where two 3-nitrobenzylidene groups are attached to the nitrogen atoms of the succinohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide involves its interaction with molecular targets through its nitro and benzylidene groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. The compound’s ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrobenzylidene)-N’-phenyl-1,4-phenylenediamine
- N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine
- N’-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide
Uniqueness
N’(1),N’(4)-Bis(3-nitrobenzylidene)succinohydrazide is unique due to its symmetrical structure and the presence of two nitrobenzylidene groups. This symmetry can enhance its ability to form stable complexes with metal ions and increase its potential applications in various fields. Additionally, the presence of nitro groups provides opportunities for further chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N'(1),N'(4)-Bis(3-nitrobenzylidene)succinohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the condensation reaction between succinohydrazide and 3-nitrobenzaldehyde. The reaction typically occurs in organic solvents such as ethanol or methanol under reflux conditions, leading to the formation of the Schiff base product. The reaction can be represented as follows:
This compound features two 3-nitrobenzylidene groups attached to a succinohydrazide backbone, contributing to its biological activity through various interactions with molecular targets.
The biological activity of this compound is primarily attributed to its nitro and benzylidene functional groups. These groups allow for:
- Hydrogen Bonding : Interactions with biological macromolecules such as proteins and nucleic acids.
- Metal Coordination : The ability to form stable complexes with metal ions, enhancing its potential as a ligand in coordination chemistry.
- Redox Reactions : The nitro groups can undergo reduction, which may contribute to its anticancer properties by generating reactive oxygen species (ROS).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt cellular processes and interact with bacterial enzymes.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against different tumor cell lines. Mechanistic studies suggest that this compound induces apoptosis in cancer cells through:
- DNA Interaction : Evidence suggests that it may bind to DNA, leading to cellular stress and subsequent apoptosis.
- ROS Generation : Similar to other nitro-substituted compounds, it may induce oxidative stress in cancer cells, enhancing its cytotoxic effects.
Case Studies
- Anticancer Efficacy : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating strong anticancer potential .
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as a therapeutic agent .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
N'-(3-Nitrobenzylidene)-N'-phenyl-1,4-phenylenediamine | C16H14N4O2 | Anticancer | Contains multiple nitro groups enhancing reactivity |
N'-(4-Hydroxy-3-methoxybenzylidene)succinohydrazide | C20H22N4O6 | Antimicrobial | Exhibits broad-spectrum activity against pathogens |
N'-(2-Hydroxy-5-nitrobenzylidene)succinohydrazide | C16H16N4O4 | Anticancer | Unique hydroxyl group enhances solubility |
Properties
CAS No. |
80728-89-8 |
---|---|
Molecular Formula |
C18H16N6O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H16N6O6/c25-17(21-19-11-13-3-1-5-15(9-13)23(27)28)7-8-18(26)22-20-12-14-4-2-6-16(10-14)24(29)30/h1-6,9-12H,7-8H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
InChI Key |
AETPYYRISBLCBQ-AYKLPDECSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.